molecular formula C22H28 B8556434 2-Decyl-1-ethynylnaphthalene CAS No. 923972-66-1

2-Decyl-1-ethynylnaphthalene

Cat. No. B8556434
CAS RN: 923972-66-1
M. Wt: 292.5 g/mol
InChI Key: UJKAYXHGZWRGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Decyl-1-ethynylnaphthalene is a useful research compound. Its molecular formula is C22H28 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
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properties

CAS RN

923972-66-1

Product Name

2-Decyl-1-ethynylnaphthalene

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

2-decyl-1-ethynylnaphthalene

InChI

InChI=1S/C22H28/c1-3-5-6-7-8-9-10-11-14-19-17-18-20-15-12-13-16-22(20)21(19)4-2/h2,12-13,15-18H,3,5-11,14H2,1H3

InChI Key

UJKAYXHGZWRGDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Ethynyl-2-n-decylnaphthalene was prepared in a similar manner to 1-ethynyl-2-hexylnaphthalene, except that bromohexane was replaced by bromodecane.
Name
1-ethynyl-2-hexylnaphthalene
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Synthesis routes and methods II

Procedure details

To 25 mL of a tetrahydrofuran solution of 3.05 g of ethynylnaphthalene was added 27.5 mL of a 1.6 mol/L hexane solution of n-butyl lithium at −50° C. under a nitrogen atmosphere, and the mixture was cooled to −80° C., and then 15 mL of a tetrahydrofuran solution of 2.25 g of potassium tert-butoxide was added thereto. After stirring at −80° C. for 1 hour, the temperature was raised up to 5° C. At −70° C., 4.42 g of bromodecane was dropped to the resulting solution, and stirred at 20° C. for 2 hours. After addition of 150 mL of diethyl ether at 0° C., 50 mL of water was dropped to the resulting solution to extract the generated compound. The diethyl ether layer was washed with 50 mL of distilled water for 3 times, dried over anhydrous magnesium sulfate for 1 hour, followed by filtration, and the solvent was removed by evaporation. The resulting product was purified on a column using hexane as a developing solvent, thereby 2.1 g of 1-ethynyl-2-n-decylnaphthalene was obtained. The obtained 1-ethynyl-2-n-decylnaphthalene was analyzed by 1H-NMR (270 MHz, CDCl3), and the NMR spectra showed peak at δ 8.3 (1H), 7.8 (2H), 7.5 (3H), 3.6 (1H), 3.0 (2H) 1.7 (2H), 1.3 (16H), 0.9 (3H).
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4.42 g
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50 mL
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150 mL
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2.25 g
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15 mL
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solvent
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3.05 g
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reactant
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25 mL
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